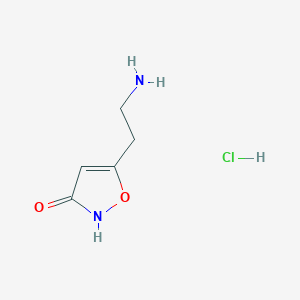

2-(2-Bromoethyl)benzimidazole Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromoethyl)benzimidazole Hydrobromide is a chemical compound with the CAS Number: 51036-77-2 . It has a molecular weight of 306 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-bromoethyl)-1H-benzo[d]imidazole hydrobromide . The InChI code is 1S/C9H9BrN2.BrH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12);1H .Physical and Chemical Properties Analysis

This compound has a molecular weight of 306 . It is recommended to be stored at temperatures between 28°C .Scientific Research Applications

Organic Synthesis Applications

- Synthesis of peri-Fused Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles : A study by Kuzʼmenko, Divaeva, and Morkovnik (2020) explores the treatment of 2-[(4-hydroxybutyl)amino]-1H-benzimidazole with ω-bromoacetophenones to produce 1-aroylmethyl-substituted derivatives. These undergo cyclization to form 2-aryl-1-(4-bromobutyl)imidazo[1,2-a]benzimidazole hydrobromides. This pathway demonstrates the utility in synthesizing complex benzimidazole derivatives, highlighting the chemical versatility of the starting compound (Kuzʼmenko, Divaeva, & Morkovnik, 2020).

Biological Activity and Drug Development

- Antibacterial and Antitumor Potential : Khalifa et al. (2018) discuss the synthesis and biological evaluation of benzimidazole derivatives, starting from 2-(bromomethyl)-1H-benzimidazole. These compounds exhibited significant antibacterial activities against pathogenic bacteria and cytotoxicity against human liver cancer cell lines, suggesting potential as clinical drugs (Khalifa et al., 2018).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Onyeachu et al. (2020) investigated a benzimidazole derivative, 2-(2-bromophenyl)-1-methyl-1H-benzimidazole, as a corrosion inhibitor for Cu-Ni alloys in acidic conditions. The study found that the compound effectively inhibits corrosion, showing potential for use in industrial applications to protect metals during acid cleaning processes (Onyeachu et al., 2020).

Safety and Hazards

The safety data sheet for this compound indicates that it is highly flammable and can cause eye irritation . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name |

2-(2-bromoethyl)-1H-benzimidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWXCNVGUGFUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)

![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)

![3-bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2602866.png)